molecular formula C22H15BrN2OS B5300154 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one

3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one

Cat. No. B5300154
M. Wt: 435.3 g/mol
InChI Key: BBKYVZZVKUFMFO-RAXLEYEMSA-N
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Description

3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one, also known as BRBTP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The mechanism of action of 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. It has been suggested that this compound may inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the production of inflammatory mediators and the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been found to have both biochemical and physiological effects. In vitro studies have shown that it can induce apoptosis (programmed cell death) in cancer cells and inhibit the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). In vivo studies have shown that this compound can inhibit the growth of tumors and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one in lab experiments is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, its antimicrobial properties make it a useful tool for studying the effects of antimicrobial agents on microorganisms. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which may limit its clinical applications.

Future Directions

There are several future directions for research on 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one. One area of interest is its potential as a chemopreventive agent, which could be explored through epidemiological studies and clinical trials. Additionally, the development of analogs and derivatives of this compound could lead to the discovery of more potent and selective compounds. Finally, the use of this compound in combination with other drugs or therapies could enhance its efficacy and reduce its limitations.

Synthesis Methods

The synthesis of 3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one involves a multistep process that begins with the condensation of 4-bromobenzaldehyde and phenylhydrazine to form 4-bromo-1-phenyl-1H-pyrazole. This intermediate is then reacted with 2-thiophenecarboxaldehyde in the presence of a base to yield the final product, this compound. The purity of this compound can be improved through recrystallization or column chromatography.

Scientific Research Applications

3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one has been studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have antibacterial and antifungal effects against various strains of microorganisms.

properties

IUPAC Name

(Z)-3-[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2OS/c23-18-11-8-16(9-12-18)22-17(10-13-20(26)21-7-4-14-27-21)15-25(24-22)19-5-2-1-3-6-19/h1-15H/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBKYVZZVKUFMFO-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)C=CC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Br)/C=C\C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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